molecular formula C14H15BrO2 B3034789 6-Bromospiro[chromane-2,1'-cyclohexan]-4-one CAS No. 223416-26-0

6-Bromospiro[chromane-2,1'-cyclohexan]-4-one

Cat. No.: B3034789
CAS No.: 223416-26-0
M. Wt: 295.17 g/mol
InChI Key: JHPXSKDBSNVNHC-UHFFFAOYSA-N
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Description

6-Bromospiro[chromane-2,1’-cyclohexan]-4-one is a chemical compound characterized by its unique spirocyclic structure, which includes a bromine atom attached to a chromane ring fused with a cyclohexane ring

Properties

IUPAC Name

6-bromospiro[3H-chromene-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO2/c15-10-4-5-13-11(8-10)12(16)9-14(17-13)6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPXSKDBSNVNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromospiro[chromane-2,1’-cyclohexan]-4-one typically involves the bromination of a suitable precursor, such as chromane or its derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

While specific industrial production methods for 6-Bromospiro[chromane-2,1’-cyclohexan]-4-one are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Bromospiro[chromane-2,1’-cyclohexan]-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation Reactions: The chromane ring can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products

    Substitution: Formation of substituted chromane derivatives.

    Oxidation: Formation of chromane ketones or aldehydes.

    Reduction: Formation of chromane alcohols or hydrocarbons.

Scientific Research Applications

6-Bromospiro[chromane-2,1’-cyclohexan]-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-Bromospiro[chromane-2,1’-cyclohexan]-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved would require detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromospiro[chromane-2,4’-piperidine]
  • 6-Bromospiro[chromane-2,1’-cyclobutan]-4-ol
  • 6-Bromospiro[chromane-2,1’-cyclobutan]-4-amine

Uniqueness

6-Bromospiro[chromane-2,1’-cyclohexan]-4-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

Overview

6-Bromospiro[chromane-2,1'-cyclohexan]-4-one is a spirocyclic compound characterized by a unique structure that includes a bromine atom attached to a chromane ring fused with a cyclohexane ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The synthesis of this compound typically involves bromination reactions of suitable precursors, such as chromane derivatives. Common methods include the use of bromine or N-bromosuccinimide (NBS) under controlled conditions, often in inert solvents like dichloromethane or chloroform. The reaction conditions are optimized to achieve high yields and purity, which are crucial for subsequent biological evaluations .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria and certain pathogenic fungi. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, including HL-60 (human promyelocytic leukemia), MOLT-4 (human T-cell leukemia), and MCF-7 (breast cancer). The compound's IC50 values indicate moderate to strong potency in inhibiting cell proliferation. For example, derivatives based on similar chroman structures have demonstrated IC50 values as low as 24.4 µM against MOLT-4 cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been explored for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its reactivity and binding affinity, potentially allowing it to inhibit enzyme activity or alter receptor functions. Detailed biochemical studies are necessary to elucidate the exact molecular pathways involved .

Case Studies

Several case studies have highlighted the compound's potential:

  • Antimicrobial Efficacy : A study evaluated the compound against various microbial strains and reported a significant reduction in growth rates for both bacteria and fungi.
  • Cytotoxicity Assessment : In vitro assays demonstrated that this compound induced apoptosis in cancer cells, suggesting its potential as a lead compound for cancer therapy.
  • Inflammation Modulation : Research indicated that the compound effectively reduced markers of inflammation in cell culture models.

Data Tables

Biological Activity Tested Strains/Cell Lines IC50 Values (µM) Effectiveness
AntimicrobialStaphylococcus aureusNot specifiedSignificant
AnticancerHL-6042.0Moderate
MOLT-424.4Strong
Anti-inflammatoryVarious cytokine assaysNot specifiedEffective

Q & A

Q. What are the recommended synthetic routes for 6-Bromospiro[chromane-2,1'-cyclohexan]-4-one, and how can reaction selectivity be ensured?

Methodological Answer:

  • Key Steps :
    • Spirocyclic Core Formation : Utilize cyclohexane derivatives and chroman-4-one precursors. Spirocyclization can be achieved via acid-catalyzed intramolecular aldol condensation or photochemical methods .
    • Bromination : Introduce bromine at the 6-position using electrophilic brominating agents (e.g., NBS in DMF) under controlled temperature (0–5°C) to minimize side reactions .
  • Selectivity Control : Steric hindrance from the cyclohexane ring (evident in similar spiro compounds) directs bromination to the chroman moiety. Monitor reaction progress via TLC and HPLC to confirm regioselectivity .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm spiro junction geometry and bromine placement. Compare with spiro[chroman-cyclohexan] analogs (e.g., 7-hydroxyspiro derivatives) .
    • X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for related spiro compounds like (1’S,4’S)-5-(2,5-Dimethylphenyl)-4’-methoxy-6-oxa-3-azaspiro[bicyclo[3.1.0]hexane-2,1’-cyclohexan]-4-one .
    • Mass Spectrometry : HRMS (High-Resolution MS) to confirm molecular formula (C14_{14}H15_{15}BrO2_2) and isotopic patterns for bromine .

Q. What are the key stability considerations for this compound during storage and handling?

Methodological Answer:

  • Storage :
    • Store in amber glass vials under inert gas (Ar/N2_2) at –20°C to prevent photodegradation and hydrolysis .
    • Avoid contact with moisture; silica gel desiccants are recommended .
  • Handling :
    • Use nitrile gloves and fume hoods to minimize skin/eye exposure. Follow protocols for brominated compounds (e.g., emergency rinsing for spills) .

Advanced Research Questions

Q. How can contradictory data on the antimicrobial efficacy of this compound be resolved?

Methodological Answer:

  • Root-Cause Analysis :
    • Strain Variability : Test against standardized bacterial panels (e.g., ATCC strains) to control for resistance mechanisms .
    • Biofilm vs. Planktonic Assays : Discrepancies may arise from biofilm-specific resistance. Use crystal violet assays to evaluate biofilm inhibition .
    • Solubility Factors : Poor aqueous solubility can skew MIC values. Optimize formulations with DMSO/PEG carriers and validate via HPLC .
  • Statistical Validation : Apply ANOVA to compare results across labs, addressing batch-to-batch variability in compound purity .

Q. What strategies optimize the bioactivity of this compound through structural modification?

Methodological Answer:

  • SAR (Structure-Activity Relationship) Approaches :
    • Substitution at Position 7 : Introduce hydroxyl or methoxy groups to enhance hydrogen bonding with bacterial targets, as seen in 7-hydroxyspiro derivatives .
    • Spiro Ring Expansion : Replace cyclohexane with piperidine (e.g., 6-Bromospiro[chroman-2,4'-piperidin]-4-one) to improve membrane permeability .
    • Hybridization : Combine with aurone or benzothiazole moieties to target multidrug-resistant pathogens, leveraging synergistic effects .
  • Validation : Test derivatives against Gram-negative (e.g., E. coli) and Gram-positive (e.g., MRSA) strains, using time-kill assays for dynamic activity profiling .

Q. How can computational models predict the reactivity and binding interactions of this compound?

Methodological Answer:

  • In Silico Workflow :
    • Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to identify reactive sites for bromine substitution .
    • Molecular Docking : Simulate interactions with bacterial enzymes (e.g., β-glucuronidase) using AutoDock Vina, referencing marine spirochromane inhibitors .
    • MD Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to prioritize derivatives .
  • Validation : Cross-check predictions with experimental IC50_{50} values and crystallographic data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromospiro[chromane-2,1'-cyclohexan]-4-one
Reactant of Route 2
6-Bromospiro[chromane-2,1'-cyclohexan]-4-one

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